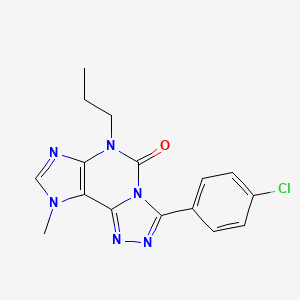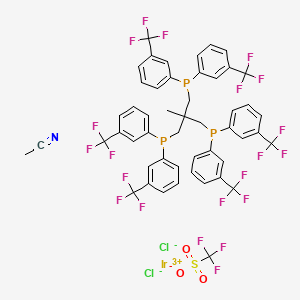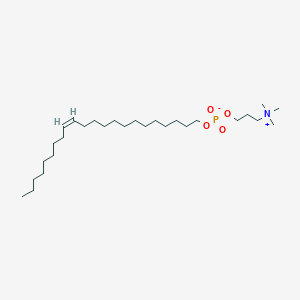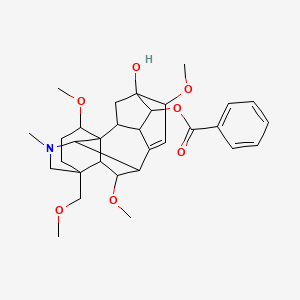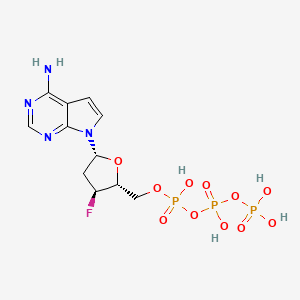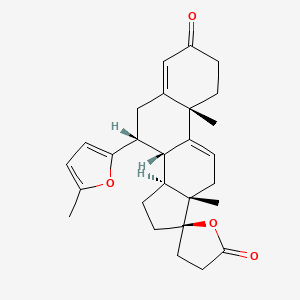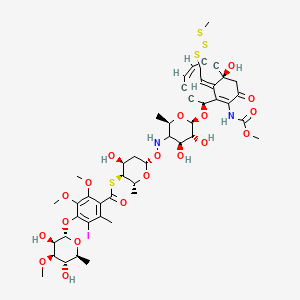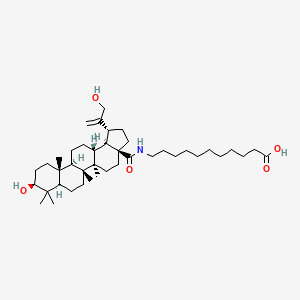
Undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound that belongs to the class of fatty acids This compound is characterized by its long carbon chain and the presence of functional groups that contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)- typically involves multiple steps, starting from readily available precursors. One common method involves the transesterification of castor oil to produce methyl ricinoleate, followed by pyrolysis to yield heptanal and methyl undecenoate. The methyl undecenoate is then hydrolyzed to produce 10-undecenoic acid, which undergoes hydrobromination to form 11-bromoundecanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yields and purity. The key steps include transesterification, pyrolysis, hydrolysis, and hydrobromination, followed by purification and isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of undecanoic acid, such as alcohols, ketones, and halogenated compounds. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with cellular components. It is known to modulate fungal metabolism by affecting the expression of genes critical for virulence. The compound triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. This results in damage to the cell membrane and cell wall, ultimately inhibiting fungal growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Aminoundecanoic acid: A precursor to Nylon-11, used in the production of polyamides.
10-Undecenoic acid: Used in the synthesis of various industrial chemicals and as a precursor in organic synthesis.
Undecanoic acid: Known for its antifungal properties and used in various therapeutic applications.
Uniqueness
Its ability to modulate fungal metabolism and its diverse applications in different fields make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
150840-36-1 |
|---|---|
Formule moléculaire |
C41H69NO5 |
Poids moléculaire |
656.0 g/mol |
Nom IUPAC |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C41H69NO5/c1-28(27-43)29-18-23-41(36(47)42-26-14-12-10-8-7-9-11-13-15-34(45)46)25-24-39(5)30(35(29)41)16-17-32-38(4)21-20-33(44)37(2,3)31(38)19-22-40(32,39)6/h29-33,35,43-44H,1,7-27H2,2-6H3,(H,42,47)(H,45,46)/t29-,30+,31-,32+,33-,35+,38-,39+,40+,41-/m0/s1 |
Clé InChI |
PHUINIJKUQYVRI-OMDZWSJNSA-N |
SMILES isomérique |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CO)C(=O)NCCCCCCCCCCC(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


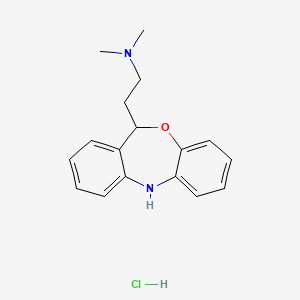
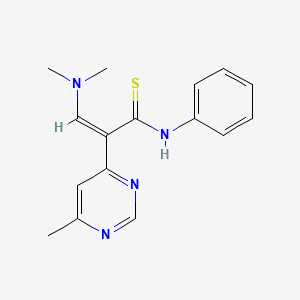
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
